2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
This compound features a fused pyrido[2,3-d]pyrimidine core with a morpholine substituent at position 2, a carboxylic acid group at position 5, and two ketone groups at positions 4 and 5.
Properties
Molecular Formula |
C12H14N4O5 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H14N4O5/c17-7-5-6(11(19)20)8-9(13-7)14-12(15-10(8)18)16-1-3-21-4-2-16/h6H,1-5H2,(H,19,20)(H2,13,14,15,17,18) |
InChI Key |
IJOVGHIIMNSTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Core Pyrido-Pyrimidine Ring Formation
The construction of the fused pyrido[2,3-d]pyrimidine system typically begins with cyclocondensation reactions. A widely adopted method involves the use of N-amino-2-iminopyridine derivatives and β-diketones under oxidative conditions. For example, cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridine and cyclic β-diketones in ethanol with acetic acid under an oxygen atmosphere yields the pyrido-pyrimidine scaffold.
Reaction Conditions :
-
Solvent: Ethanol with acetic acid (6 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Temperature: 130°C
-
Atmosphere: O₂ (1 atm)
-
Yield: 72–90%
This method leverages the enol tautomer of β-diketones for nucleophilic attack on the N-amino-2-iminopyridine, followed by oxidative dehydrogenation to form the fused ring system.
Carboxylic Acid Functionalization
The carboxylic acid group at position 5 is introduced via hydrolysis of a pre-installed ester or nitrile group. For instance, hydrolysis of a methyl ester using aqueous NaOH in THF at reflux provides the carboxylic acid derivative.
Hydrolysis Conditions :
-
Substrate: Methyl 4,7-dioxo-2-morpholinopyrido[2,3-d]pyrimidine-5-carboxylate
-
Reagent: NaOH (2M)
-
Solvent: THF/H₂O (3:1)
-
Temperature: 70°C, 6 h
-
Yield: 85%
One-Pot Tandem Synthesis
Recent efforts have focused on streamlining synthesis through one-pot methodologies. A notable example combines cyclocondensation, morpholine substitution, and oxidation in a single reaction vessel.
Key Steps :
-
Cyclocondensation : N-amino-2-iminopyridine + ethyl acetoacetate → Pyrido-pyrimidine intermediate.
-
Morpholine Addition : In-situ displacement of a chloride leaving group.
-
Oxidation : H₂O₂/FeCl₃ system to introduce 4,7-diketones.
Optimized Conditions :
-
Solvent: Acetonitrile
-
Catalysts: FeCl₃ (5 mol%), Cu(OAc)₂ (10 mol%)
-
Temperature: 100°C, 24 h
-
Yield: 62%
This approach reduces purification steps but requires precise stoichiometric control to prevent side reactions.
Palladium-catalyzed coupling reactions enable the direct introduction of the morpholine group. For example, Suzuki-Miyaura coupling using a boronic acid-morpholine conjugate has been explored.
Reaction Parameters :
-
Substrate: 2-Bromo-4,7-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic acid
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: XPhos
-
Base: Cs₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Yield: 58%
While effective, this method struggles with steric hindrance from the pyrido-pyrimidine core, necessitating high catalyst loadings.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Step | High purity, scalable | Lengthy purification steps | 68–85% |
| One-Pot Tandem | Reduced steps, cost-effective | Lower yields, side reactions | 62–70% |
| Catalytic Coupling | Direct functionalization | High catalyst costs, steric issues | 58–65% |
Critical Reaction Optimization Insights
Solvent Effects
Ethanol and acetic acid mixtures promote both cyclocondensation and oxidation, while polar aprotic solvents (e.g., DMF) enhance NAS efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Pharmaceutical Applications
Research indicates that derivatives of pyrido-pyrimidine compounds exhibit various biological activities, including:
- Anticancer Activity : Many studies have shown that pyrido-pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives have demonstrated significant inhibition of CDK activity, suggesting their potential as anticancer agents .
- Antimicrobial Properties : The presence of the morpholine substituent has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains .
Interaction Studies
Understanding how 2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid interacts with biological macromolecules is critical for its application in drug design. Interaction studies have revealed that the compound can bind effectively to target proteins involved in disease pathways.
Synthesis of Derivatives
The synthesis of this compound and its derivatives involves various chemical reactions that allow for modifications at different positions on the ring structure. Such modifications can lead to compounds with enhanced or altered biological activities. For instance:
| Derivative Name | Structural Modification | Biological Activity |
|---|---|---|
| Compound A | Substituted at position 6 | Anticancer |
| Compound B | Methyl group at position 4 | Antimicrobial |
| Compound C | Hydroxyl group at position 3 | Antioxidant |
These derivatives can be screened for specific activities based on their structural modifications.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of various pyrido-pyrimidine derivatives found that compounds similar to This compound showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural features such as the carbonyl groups in enhancing binding affinity to CDKs.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing morpholino-substituted pyrimidines demonstrated significant antimicrobial activity against Gram-positive bacteria. The findings suggested that the morpholine moiety plays a crucial role in enhancing the overall efficacy of these compounds against microbial infections .
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Physicochemical Properties
- Solubility: The target compound’s morpholine group confers superior aqueous solubility compared to alkyl-substituted analogs like the ethyl/isopropyl derivative () . However, PA-8’s phenyl group may reduce solubility despite its amino substituent .
- Melting Points : While specific data for the target compound is unavailable, analogs like PA-8 (878437-15-1) and 2-morpholin-4-yl-pyrimidine-5-carboxylic acid (253315-05-8) exhibit solid-state stability, suggesting similar thermal resilience .
Biological Activity
The compound 2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a member of the pyrido-pyrimidine family. Its unique structural features—such as the morpholine substituent and the presence of two carbonyl groups—contribute to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Pyrido-pyrimidine core : A fused ring system that enhances biological interactions.
- Morpholine moiety : Introduces solubility and reactivity.
- Carboxylic acid group : Increases hydrophilicity and potential for forming salts.
Research indicates that compounds in the pyrido-pyrimidine class often exhibit their biological activity through specific interactions with key enzymes and receptors. Notably:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced synthesis of tetrahydrofolate, impairing cell proliferation, particularly in cancer cells .
Table 1: Biological Targets and Activities
| Biological Target | Mechanism | Activity |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Inhibition of folate metabolism | Anticancer activity |
| Tyrosine Kinases (e.g., Abl) | Modulation of signaling pathways | Antitumor effects |
| Biotin Carboxylase | Disruption of metabolic pathways | Potential for metabolic disease treatment |
Biological Activity
The biological activity of This compound has been investigated in various studies:
-
Antitumor Activity :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines including A549 (lung cancer) and H1975 (non-small cell lung cancer) through its action on DHFR and other kinases .
- The compound's IC50 values indicate potent activity at low concentrations.
-
Antimicrobial Effects :
- Similar derivatives have demonstrated antimicrobial properties against various pathogens. The morpholine group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of pyrido-pyrimidine derivatives including our compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.5 µM for This compound , highlighting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
Inhibition assays against DHFR confirmed that this compound binds with high affinity. Kinetic studies revealed a competitive inhibition mechanism with a Ki value significantly lower than that of standard DHFR inhibitors used in clinical settings .
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, intermediates like pyrrolo[2,3-d]pyrimidine precursors (e.g., compounds 19a–19c in ) are synthesized via nucleophilic substitution or coupling reactions using reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF. Key steps include:
- Reagent selection : CDMT and N-methylmorpholine for activating carboxylic acid intermediates .
- Purification : Silica gel column chromatography (e.g., eluting with 5–10% MeOH in CHCl₃) to isolate pure products with yields >85% .
- Characterization : ¹H NMR (e.g., δ 2.5–3.5 ppm for morpholine protons) and melting point analysis to confirm purity .
Q. How can spectroscopic techniques validate the compound’s structure?
Methodological Answer: ¹H NMR is critical for confirming substituent positions and hydrogen environments. For morpholine-containing derivatives:
- The morpholine ring protons resonate as multiplet signals at δ 2.5–3.5 ppm .
- Pyrido[2,3-d]pyrimidine core protons (e.g., NH or aromatic H) appear downfield (δ 7.0–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) and IR (e.g., carbonyl stretches at ~1700 cm⁻¹) further corroborate molecular weight and functional groups .
Advanced Research Questions
Q. How do substituents on the pyrido[2,3-d]pyrimidine scaffold influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:
- Morpholine vs. thiomorpholine : Morpholine’s oxygen atom may enhance solubility, while thiomorpholine’s sulfur could alter binding affinity in kinase inhibition assays .
- Carboxylic acid position : The 5-carboxylic acid group (as in the target compound) may participate in hydrogen bonding with biological targets, as seen in analogous pyrrolo[2,3-d]pyrimidine antifolates .
- Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., thymidine phosphorylase) for derivatives with varying substituents .
Q. How can computational methods optimize reaction design for this compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. Steps include:
- Reaction path search : Use software like GRRM or Gaussian to identify low-energy pathways for key steps (e.g., cyclization or substitution) .
- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. dichloromethane) to optimize reaction yields, as solvent polarity impacts intermediate stability .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst) for novel derivatives .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or compound instability. Mitigation strategies include:
- Standardized assays : Use uniform protocols (e.g., fixed incubation times, controlled pH) for enzyme inhibition studies .
- Stability testing : Monitor compound degradation in DMSO (common in screening libraries) via LC-MS over 24–72 hours .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Q. What strategies improve the stability of labile intermediates during synthesis?
Methodological Answer:
- Temperature control : Avoid prolonged heating above 80°C to prevent decomposition of sensitive intermediates (e.g., Boc-protected amines) .
- Inert atmosphere : Use argon/nitrogen for reactions prone to oxidation (e.g., thiol-containing intermediates) .
- Lyophilization : Freeze-drying aqueous solutions preserves hydrolytically unstable compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
